Dalbergione

Description

Contextualization within Natural Product Chemistry

Dalbergione is a prominent member of the neoflavonoid class of natural products. naturalproducts.net Natural products have historically been a cornerstone of drug discovery, providing a vast reservoir of structurally diverse and biologically active compounds. nih.gov The study of molecules like this compound is integral to the broader effort of discovering new therapeutic agents from natural sources. ontosight.ai Research into such compounds provides insights into potential treatments for a range of human health conditions. ontosight.ai

Significance in Phytochemical Research

The genus Dalbergia, which is a primary source of this compound, has been the subject of extensive phytochemical investigation. phcogrev.com This research has led to the isolation and characterization of numerous phytoconstituents, including flavonoids, isoflavonoids, quinones, and this compound itself. phcogrev.com The exploration of these compounds is driven by their potential biological activities, which include antimicrobial, antioxidant, and anti-inflammatory properties. ontosight.aiphytojournal.com The study of this compound and its derivatives contributes to the understanding of structure-activity relationships, which is crucial for the development of new drugs. ontosight.ai

Overview of Neoflavonoid Class and this compound within Plant Genera and Propolis

Neoflavonoids are a class of polyphenolic compounds characterized by a 4-phenylcoumarin (B95950) backbone. researchgate.net This class is further divided into several groups, including 4-arylcoumarins, dalbergiones, and dalbergiquinols. researchgate.netresearchgate.net Dalbergiones are open-chain neoflavonoids. researchgate.net

This compound and its derivatives are predominantly found in the heartwood of various species of the Dalbergia genus, which includes trees and shrubs distributed across tropical and subtropical regions. phcogrev.comnih.gov Notable species from which this compound has been isolated include Dalbergia latifolia, Dalbergia sissoo, Dalbergia nigra, and Dalbergia odorifera. phytojournal.comukaazpublications.comresearchgate.netnih.gov For instance, (R)-dalbergione has been reported in Dalbergia latifolia. phytojournal.comphytojournal.com

Interestingly, this compound has also been identified as a chemical constituent of certain types of propolis, a resinous substance produced by bees. nih.gov Specifically, Nepalese propolis, sourced from Dalbergia species, is characterized by the presence of neoflavonoids like 4-methoxythis compound (B1203074). nih.gov

Below is an interactive data table summarizing the occurrence of this compound and related compounds in various natural sources.

| Compound | Natural Source | Plant/Propolis Part |

| (R)-Dalbergione | Dalbergia latifolia | Heartwood phytojournal.comphytojournal.com |

| (S)-Dalbergione | Dalbergia sissoo | Heartwood phcogrev.comdokumen.pub |

| 4-Methoxythis compound | Dalbergia species | Propolis nih.gov |

| 4-Methoxythis compound | Dalbergia odorifera | Not Specified nih.gov |

| (S)-4'-Hydroxythis compound | Dalbergia nigra | Not Specified dokumen.pub |

| 4-Methoxy-4'-hydroxy-dalbergione | Dalbergia odorifera | Not Specified nih.gov |

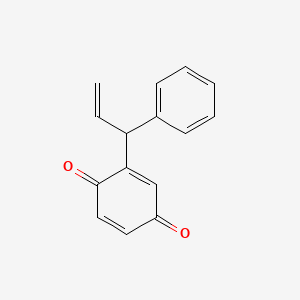

Structure

3D Structure

Properties

CAS No. |

24946-69-8 |

|---|---|

Molecular Formula |

C15H12O2 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

2-(1-phenylprop-2-enyl)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C15H12O2/c1-2-13(11-6-4-3-5-7-11)14-10-12(16)8-9-15(14)17/h2-10,13H,1H2 |

InChI Key |

GHCDJBVCFINEBQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC=CC=C1)C2=CC(=O)C=CC2=O |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Dalbergiones

Botanical Sources: Dalbergia Species

The primary botanical sources of dalbergiones are various species within the Dalbergia genus, a large group of trees, shrubs, and lianas. The heartwood of these plants is a particularly rich repository of these compounds.

Dalbergia latifolia Heartwood Constituents

Dalbergia latifolia, commonly known as Indian rosewood, is a well-documented source of dalbergiones. The heartwood of this species contains a variety of neoflavonoids. phytojournal.com Key biomolecules such as (R)-dalbergione, along with dalbergin (B191465) and latifolin (B1203211), have been profoundly reported from the wood of D. latifolia. phytojournal.com

The isolation of these compounds typically involves solvent extraction of the heartwood. For instance, successive extraction with solvents like n-hexane, ethyl acetate (B1210297) (EtOAc), and methanol (B129727) (MeOH) has been employed. researchgate.net The n-hexane extract, in particular, has been shown to be the most active fraction containing these neoflavonoids. researchgate.net Further purification of these extracts is achieved through chromatographic techniques. Silica (B1680970) gel and Sephadex LH-20 column chromatography, followed by semi-preparative High-Performance Liquid Chromatography (HPLC), are methods used to isolate specific dalbergiones and related compounds. nih.govresearchgate.net Studies have successfully isolated three main dalbergiones from the heartwood of D. latifolia. nih.gov

Table 1: Dalbergiones and Related Neoflavonoids from Dalbergia latifolia Heartwood

| Compound Name | Compound Class | Source |

| (R)-Dalbergione | Neoflavonoid (Dalbergione) | Dalbergia latifolia |

| Latifolin | Neoflavonoid | Dalbergia latifolia |

| Dalbergin | Neoflavonoid (Dalbergin) | Dalbergia latifolia |

| Dalbergiphenol (B593540) | Neoflavonoid (Dalbergiphenol) | Dalbergia latifolia |

| 4-Methoxythis compound (B1203074) | Neoflavonoid (this compound) | Dalbergia latifolia |

Dalbergia melanoxylon Phytochemical Investigations

Dalbergia melanoxylon, or African blackwood, is another significant botanical source of dalbergiones. Phytochemical studies of its heartwood and root bark have led to the isolation of several this compound derivatives and other flavonoids. nih.govtandfonline.com The quinonoid constituents (R)- and (S)-4-methoxythis compound have been identified in this species.

Isolation methodologies for compounds from D. melanoxylon involve extraction with various solvents. The root bark, for example, has been macerated in a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (MeOH). nih.gov The resulting crude extract is then partitioned, and the organic solvent portion is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. nih.gov Specific dalbergiones that have been isolated from D. melanoxylon include 3′-hydroxy-4,4′-dimethoxythis compound, 4-methoxythis compound, and 4′-hydroxy-4-methoxythis compound. researchgate.net

Table 2: Dalbergiones and Other Compounds from Dalbergia melanoxylon

| Compound Name | Compound Class | Plant Part |

| (R)-4-Methoxythis compound | Neoflavonoid (this compound) | Heartwood |

| (S)-4-Methoxythis compound | Neoflavonoid (this compound) | Heartwood |

| 3′-Hydroxy-4,4′-dimethoxythis compound | Neoflavonoid (this compound) | Not Specified |

| 4′-Hydroxy-4-methoxythis compound | Neoflavonoid (this compound) | Not Specified |

| Kenusanone H | Prenylated Isoflavanone | Root Bark |

| (3R)-Tomentosanol B | Prenylated Isoflavanone | Root Bark |

Dalbergia odorifera Heartwood Flavonoids

The heartwood of Dalbergia odorifera is a rich source of flavonoids, including dalbergiones. nih.gov Extensive phytochemical investigations have identified approximately 175 metabolites from this species, with flavonoids being a major class. Research has led to the isolation of compounds such as 4-methoxythis compound from its heartwood. researchgate.net

The isolation of these compounds from D. odorifera heartwood often begins with extraction using methanol. researchgate.net This crude extract is then suspended in a methanol-water mixture and partitioned with solvents like n-hexane and dichloromethane. mdpi.com The resulting fractions are further purified using open-column chromatography on silica gel with gradient elution systems (e.g., n-hexane:EtOAc or n-hexane:acetone). mdpi.com This multi-step process allows for the separation and purification of individual flavonoids, including dalbergiones.

Table 3: Selected Flavonoids from Dalbergia odorifera Heartwood

| Compound Name | Compound Class |

| 4-Methoxythis compound | Neoflavonoid (this compound) |

| Dalbergin | Neoflavonoid (Dalbergin) |

| Melanettin | Neoflavonoid |

| Stevenin | Neoflavonoid |

| Cearoin | Benzophenone |

| Latifolin | Neoflavonoid |

Dalbergia sissoo and Related Species

Dalbergia sissoo, another species of rosewood, also contains dalbergiones and related compounds. The stem bark and heartwood have been found to contain dalbergenone, dalbergin, and methyl dalbergin. researchgate.net A derivative, 1,6-Dihydro-1,6-dihydroxy-4-methoxythis compound, has also been isolated from the stem. chemijournal.comchemijournal.com

The isolation of compounds from D. sissoo typically involves extraction of the plant material (e.g., stem) with hot methanol through refluxing. phytojournal.com The concentrated methanolic extract is then subjected to column chromatography on silica gel. chemijournal.comphytojournal.com Elution is performed with a gradient of solvents with increasing polarity, such as hexane, benzene, ethyl acetate, and methanol, and their mixtures, to separate the different chemical constituents. chemijournal.comphytojournal.com

Table 4: Compounds Isolated from Dalbergia sissoo

| Compound Name | Compound Class | Plant Part |

| Dalbergenone | Neoflavonoid | Stem Bark |

| Dalbergin | Neoflavonoid (Dalbergin) | Stem Bark |

| Methyl Dalbergin | Neoflavonoid | Stem Bark |

| 1,6-Dihydro-1,6-dihydroxy-4-methoxythis compound | This compound Derivative | Stem |

| Dalbergichromene | 4-Phenyl Chromene | Stem Bark |

Isolation from Other Dalbergia Species

Dalbergiones and related neoflavonoids are not limited to the aforementioned species and have been isolated from a number of others within the genus. For example, (S)-dalbergione has been isolated from Dalbergia baroni. These findings underscore the chemotaxonomic significance of dalbergiones within the Dalbergia genus.

Non-Botanical Natural Sources: Propolis (e.g., Nepalese Propolis)

Interestingly, dalbergiones have also been identified in non-botanical natural sources, most notably in propolis from Nepal. Propolis is a resinous mixture that honeybees produce by mixing saliva and beeswax with exudate gathered from tree buds, sap flows, or other botanical sources.

The chemical composition of Nepalese propolis suggests that it is produced by bees from resins collected from Dalbergia species, likely Dalbergia sissoo. scite.ai Phytochemical analysis of Nepalese propolis has confirmed the presence of dalbergiones, including 4-methoxythis compound and 3′,4′-dihydroxy-4-methoxythis compound. researchgate.net Two new dalbergiones have also been isolated from the methanolic extract of propolis collected in Chitwan, Nepal. scite.ai

The isolation of these compounds from Nepalese propolis involves extraction with 70% ethanol (B145695) in an ultrasonic bath. frontiersin.org The resulting extracts are then subjected to further analysis and purification to identify the specific this compound compounds present.

Table 5: Dalbergiones Identified in Nepalese Propolis

| Compound Name | Compound Class |

| 4-Methoxythis compound | Neoflavonoid (this compound) |

| 3′,4′-Dihydroxy-4-methoxythis compound | Neoflavonoid (this compound) |

| Novel this compound 1 | Neoflavonoid (this compound) |

| Novel this compound 2 | Neoflavonoid (this compound) |

Extraction Techniques from Biological Matrices

The initial step in isolating dalbergiones from plant sources, such as the heartwood of Dalbergia melanoxylon, involves extraction using organic solvents. nih.gov The choice of solvent is crucial and is based on the polarity of the target compounds. A common approach begins with an ethanolic extract of the plant material. This crude extract is then further partitioned using solvents of varying polarity to achieve a preliminary separation. nih.gov

For instance, specific dalbergiones have been successfully isolated by reconstituting an ethanolic extract with dichloromethane and ethyl acetate. nih.gov This liquid-liquid extraction technique separates compounds based on their differential solubility in these immiscible solvents. The dichloromethane fraction typically yields less polar compounds like 4-methoxythis compound (MD) and 3′-hydroxy-4,4′-dimethoxythis compound (HDMD), while the ethyl acetate fraction contains more polar compounds such as 4′-hydroxy-4-methoxythis compound (DMD). nih.gov

Modern extraction methods are also being developed to improve efficiency and use greener solvents. One such advanced technique is deep eutectic solvents-based negative pressure cavitation-assisted extraction (DES-NPCE), which has been applied to extract isoflavonoids from Dalbergia odorifera leaves. nih.gov While not specifically documented for dalbergiones, this method highlights the potential for innovative techniques to enhance the extraction of related compounds from Dalbergia species.

Common sample preparation techniques for biological matrices aim to remove interfering substances like proteins and fats, and to concentrate the analyte of interest. nih.govresearchgate.net These methods include protein precipitation, solid-phase extraction (SPE), and various forms of microextraction. nih.govnih.gov

Table 1: Solvent-Based Extraction of Dalbergiones from Dalbergia melanoxylon

| Solvent Fraction | Isolated Dalbergiones |

|---|---|

| Dichloromethane | 4-methoxythis compound (MD) |

| 3′-hydroxy-4,4′-dimethoxythis compound (HDMD) | |

| Ethyl Acetate | 4′-hydroxy-4-methoxythis compound (DMD) |

Data sourced from research on the anti-inflammatory properties of dalbergiones. nih.gov

Chromatographic Separation and Purification Strategies

Following initial extraction, the resulting fractions contain a mixture of compounds that require further separation and purification. Chromatography is the cornerstone technique for this purpose, separating molecules based on their differential distribution between a stationary phase and a mobile phase. wikipedia.org A variety of chromatographic methods are employed to achieve high-purity isolation of dalbergiones.

Column chromatography is a fundamental and widely used purification technique in natural product chemistry. It involves packing a solid adsorbent, such as silica gel or alumina, into a column. wikipedia.orgpressbooks.pub The crude extract is loaded onto the top of the column, and a solvent (the mobile phase) is passed through it. Compounds separate as they move down the column at different rates depending on their polarity and affinity for the stationary phase.

In the isolation of dalbergiones, column chromatography is repeatedly used on fractions obtained from initial solvent extraction. nih.gov For example, both the dichloromethane and ethyl acetate extracts containing different dalbergiones are subjected to multiple rounds of column chromatography to isolate the individual compounds. nih.gov Another approach involves the use of macroporous resins, such as AB-8 resin, which has been successfully used for the enrichment and separation of flavonoids from Dalbergia extracts. nih.gov This demonstrates the versatility of column chromatography in handling complex plant extracts.

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient form of column chromatography. It utilizes high pressure to force the solvent through columns packed with very fine particles, leading to higher resolution and faster separation times.

HPLC is a key final step in the purification of dalbergiones, often used after initial separation by traditional column chromatography to achieve high purity. nih.gov Researchers have developed various HPLC methods coupled with detectors like UV or mass spectrometry (MS) for the analysis and characterization of flavonoids and other phenolic compounds in Dalbergia species. nih.govnih.gov For instance, an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the sensitive and simultaneous determination of 17 flavonoids in D. odorifera. nih.govnih.gov Such methods are crucial for quality control and detailed chemical profiling, and the principles are directly applicable to the purification of dalbergiones.

Table 2: HPLC Parameters for Flavonoid Analysis in Dalbergia odorifera

| Parameter | Condition |

|---|---|

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Negative Ion Electrospray (ESI) |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

This method was validated for 17 flavonoids, demonstrating good linearity and high sensitivity. nih.govnih.gov

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, thin tube called a column. youtube.comchromatographyonline.com

The application of GC in the analysis of dalbergiones is typically coupled with mass spectrometry (GC-MS). This combination allows for the identification of volatile and semi-volatile compounds in extracts from Dalbergia species. For example, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) has been used to analyze the chemical composition of Dalbergia stevensonii. researchgate.net This technique involves thermally decomposing the sample to produce smaller, more volatile fragments that can be analyzed by GC-MS, providing a chemical fingerprint of the material. The retention time, which is the time it takes for a compound to pass through the column, helps in identifying the different components of the mixture. youtube.com

To handle the complexity of natural extracts and improve purification efficiency, advanced preparative separation techniques are employed. These methods offer higher throughput and better resolution compared to traditional column chromatography.

One powerful strategy is two-dimensional preparative chromatography. A study on Lignum Dalbergia Odorifera utilized a two-dimensional system combining a Click oligo (ethylene glycol) column in the first dimension with a C18 column in the second. nih.gov This approach, known as orthogonal separation, separates compounds based on different chemical properties in each dimension, significantly enhancing the separation of complex mixtures. In this specific case, a 7.2 g sample was separated into 11 fractions in the first dimension, from which ten individual compounds were ultimately isolated and identified after purification on the second-dimension C18 column. nih.gov

Other advanced techniques include recycling chromatography and counter-current chromatography (CCC). Recycling chromatography improves separation by repeatedly passing the sample through the same column, effectively lengthening the separation path without needing a physically longer column. ymc.co.jp Counter-current chromatography is a support-free liquid-liquid partitioning technique that avoids irreversible adsorption of the sample onto a solid stationary phase, making it highly suitable for purifying complex and sensitive natural products. mdpi.com

Structural Characterization and Stereochemical Analysis of Dalbergiones

Advanced Spectroscopic Techniques for Structural Elucidation

The structural elucidation of dalbergiones relies on a suite of spectroscopic techniques that provide complementary information about the molecule's atomic composition, connectivity, and functional groups. oxinst.comglycopedia.eursc.org These methods, when used in concert, allow for the unambiguous assignment of the complex structures of these natural products.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds like dalbergiones. oxinst.comnumberanalytics.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. slideshare.net

One-dimensional (1D) NMR experiments are the cornerstone of structural analysis.

¹H NMR (Proton NMR): This technique provides information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling between adjacent protons results in signal splitting (multiplicity), which reveals neighboring protons. For a typical dalbergione, the ¹H NMR spectrum shows signals in the aromatic region for the phenyl and quinone rings, signals for methoxy (B1213986) groups (if present), and signals for the protons on the chiral center and the attached vinyl group.

¹³C NMR (Carbon-13 NMR): This experiment identifies all the unique carbon atoms in a molecule. It provides information about the carbon skeleton. numberanalytics.com The chemical shifts are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic, methoxy). For dalbergiones, characteristic signals for the quinone carbonyl carbons are observed at lower fields (more deshielded), along with signals for the aromatic and vinyl carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): This is a crucial experiment for determining the number of protons attached to each carbon atom. nanalysis.com By running different DEPT experiments (e.g., DEPT-90, DEPT-135), carbons can be distinguished as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary (C). nanalysis.com For example, in a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative, and quaternary carbons are absent. nanalysis.com

A representative set of ¹H and ¹³C NMR data for (S)-4-Methoxythis compound is presented below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (S)-4-Methoxythis compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | DEPT-135 |

| 1 | 181.7 | - | C |

| 2 | 147.2 | 6.75 (d, 2.0) | CH |

| 3 | 134.8 | - | C |

| 4 | 187.3 | - | C |

| 5 | 132.8 | 6.80 (dd, 10.0, 2.0) | CH |

| 6 | 136.9 | 6.95 (d, 10.0) | CH |

| 1' | 45.2 | 4.55 (dd, 8.5, 6.5) | CH |

| 2' | 139.5 | 6.20 (ddd, 17.0, 10.0, 6.5) | CH |

| 3' | 115.8 | 5.15 (d, 17.0), 5.10 (d, 10.0) | CH₂ |

| 1'' | 132.5 | - | C |

| 2'', 6'' | 128.9 | 7.25 (d, 8.5) | CH |

| 3'', 5'' | 114.1 | 6.85 (d, 8.5) | CH |

| 4'' | 158.8 | - | C |

| OMe | 55.3 | 3.80 (s) | CH₃ |

Two-dimensional (2D) NMR experiments reveal correlations between nuclei, providing invaluable data for assembling the molecular structure. glycopedia.eumdpi.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It is used to establish proton-proton connectivity pathways within the molecule. For a this compound, COSY would show correlations between H-5 and H-6 on the quinone ring, and along the H-1' -> H-2' -> H-3' chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons. This allows for the definitive assignment of proton signals to their corresponding carbon atoms. Each CH, CH₂, and CH₃ group produces a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). These long-range correlations are critical for connecting different fragments of the molecule. For example, the HMBC spectrum of a this compound would show a correlation from the methoxy protons to the carbon they are attached to on the quinone ring, and from H-1' to carbons in both the quinone and the phenyl rings, thus establishing the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformational details. For dalbergiones, NOESY can help establish the relative orientation of the phenyl ring with respect to the quinone moiety.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. mdpi.comnih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used. researchgate.nete-nps.or.kr ESI-MS is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, from which the molecular weight can be easily deduced. mdpi.come-nps.or.kr

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with techniques like Direct Analysis in Real Time (DART) or ESI, provides a highly accurate measurement of the mass-to-charge ratio. mdpi.compsu.edu This accuracy allows for the determination of the elemental composition and molecular formula of the compound, which is a critical step in identifying both known and novel dalbergiones. mdpi.com For instance, HR-ESI-MS analysis of a this compound would provide a precise mass that can be used to calculate a unique molecular formula (e.g., C₁₆H₁₄O₃ for 4-methoxythis compound). mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. lehigh.edu Molecules with conjugated π-electron systems, such as the aromatic and quinone moieties in dalbergiones, absorb light in the UV-Vis range. researchgate.net The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophores. Dalbergiones typically exhibit strong absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated p-benzoquinone and phenyl ring systems.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.netasdlib.org The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies. For a this compound, the IR spectrum would prominently feature:

A strong absorption band for the conjugated carbonyl (C=O) groups of the quinone ring, typically in the range of 1650-1680 cm⁻¹.

Absorption bands for C=C stretching of the aromatic and vinyl groups, usually around 1600 cm⁻¹.

If a hydroxyl group (-OH) is present, a broad absorption band would appear around 3200-3600 cm⁻¹.

C-O stretching vibrations for the ether linkage of a methoxy group would be visible in the 1200-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral Analysis for Stereoisomer Determination (e.g., (S)-Isomer, (R)-Isomer)

Dalbergiones possess a chiral center at the carbon atom of the propenyl bridge that is attached to the benzoquinone ring. This chirality gives rise to two stereoisomers, designated as the (S)- and (R)-enantiomers. The determination of the specific stereochemistry is crucial as different enantiomers can exhibit distinct biological activities.

Chiral analysis techniques are employed to separate and identify these stereoisomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for resolving enantiomeric mixtures. chiraltech.com For instance, the separation of the stereoisomers of permethrin, which also contains chiral centers, demonstrates the capability of chiral HPLC to resolve complex isomeric mixtures. chiraltech.com In the context of dalbergiones, methods have been developed for the stereoselective synthesis of (R)- and (S)-4-methoxythis compound. acs.org One such method utilizes asymmetric catalytic hydrogenation, achieving a high enantiomeric excess. acs.org

The specific rotation of plane-polarized light is another key characteristic used to distinguish between enantiomers. For example, the optical rotation of a newly isolated this compound derivative, 3-methoxythis compound, was measured as [α]D28 = +67, indicating the presence of a specific chiral isomer. mdpi.com The absolute configuration of these molecules is often determined by comparing experimental data with that of known compounds or through advanced spectroscopic techniques and computational modeling. acs.orgresearchgate.net The interaction of enantiomers with other chiral molecules can result in diastereomers, which have different physical properties and can be more readily separated and analyzed. pace.edu

The importance of determining the specific stereoisomer is highlighted by the fact that the biological activity can be enantiomer-specific. For example, in a study on a related compound, only the (-) enantiomer of R-Deox B 7,4' retained its cytotoxic activity, while the (+) enantiomer was inactive. google.com

Elucidation of Structural Diversity within this compound Derivatives

The structural diversity of dalbergiones extends beyond stereoisomerism to include a variety of derivatives with different substituents on the phenyl and benzoquinone rings. These derivatives are often isolated from various plant species, particularly from the genus Dalbergia. e-nps.or.krscispace.com

Spectroscopic methods are fundamental to the elucidation of these diverse structures. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, COSY, HSQC, and HMBC), mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-vis) spectroscopy are routinely used to determine the molecular structure of newly isolated this compound derivatives. e-nps.or.krresearchgate.netpsu.eduum.edu.my For instance, the structure of 3-methoxythis compound was confirmed using 1D and 2D NMR techniques and mass spectrometry. mdpi.compsu.edu

The substitution patterns on the aromatic rings significantly contribute to the diversity of this compound derivatives. Common substitutions include methoxy (-OCH3) and hydroxy (-OH) groups at various positions. For example, 4-methoxythis compound (B1203074) and (S)-4'-hydroxythis compound are well-known derivatives. ontosight.airesearchgate.net The open-chain neoflavonoids, a category that includes dalbergiones, can be subdivided based on their oxidation levels, leading to dalbergiquinols, dalbergiones, and benzophenones. e-nps.or.kre-nps.or.kr

The isolation and characterization of these derivatives from natural sources continue to expand the known chemical space of the this compound family. scispace.comresearchgate.netmdpi.com For example, a new neoflavonoid, neocandenatone, which possesses a more complex isoflavan-cinnamylphenol quinone methide structure, was isolated from Dalbergia congestiflora. scispace.com The ongoing discovery and structural elucidation of new this compound derivatives underscore the rich chemical diversity within this class of natural products. researchgate.netresearchgate.net

Biosynthetic Pathways and Chemodiversity

Proposed Biosynthetic Routes for Dalbergiones

The biosynthesis of dalbergiones originates from the shikimate pathway, a fundamental route in plants for producing aromatic amino acids. naturalproducts.net The journey begins with the amino acid L-phenylalanine, which is converted into cinnamic acid. This core structure is then proposed to be activated to cinnamyl pyrophosphate. scispace.comcabidigitallibrary.org

The central hypothesis for neoflavonoid formation, including dalbergiones, involves a key rearrangement from a chalcone (B49325) or a related intermediate. In the conventional flavonoid pathway, a C6-C3 unit (derived from cinnamate) condenses with three malonyl-CoA units to form a chalcone. For dalbergiones, it is proposed that an aryl migration occurs on a chalcone-like precursor. This rearrangement shifts the B-ring from the C-2 position (characteristic of flavonoids) to the C-4 position, forming the distinctive 4-arylcoumarin backbone of neoflavonoids. amu.edu.az Subsequent enzymatic modifications and oxidations are believed to lead to the various dalbergione structures found in nature. rsc.orgresearchgate.net It is also suggested that dalbergiones, dalbergiquinols, and dalbergins are interconvertible through bio-oxidation processes in nature, which explains their frequent co-occurrence. researchgate.netrsc.org

Enzymatic Mechanisms in this compound Biosynthesis

While the specific enzymes that catalyze the unique steps in this compound biosynthesis are not yet fully elucidated, the process relies on enzymes from the general phenylpropanoid and flavonoid pathways. Key enzymes involved in the upstream portion of the pathway include:

Phenylalanine ammonia-lyase (PAL): This enzyme initiates the phenylpropanoid pathway by converting L-phenylalanine into cinnamic acid. rsc.org

Cinnamate 4-hydroxylase (C4H): This enzyme hydroxylates cinnamic acid to form p-coumaric acid. rsc.org

Chalcone Synthase (CHS): A pivotal enzyme in flavonoid biosynthesis, CHS catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone scaffold. researchgate.net

Chalcone Isomerase (CHI): This enzyme typically isomerizes the chalcone into a flavanone, a key intermediate for most flavonoid classes. researchgate.net

The enzymatic mechanism responsible for the critical aryl migration that diverts intermediates from the flavonoid pathway to the neoflavonoid pathway remains an area of active research. It is hypothesized that a specific cytochrome P450 enzyme or a similar catalytic protein facilitates this rearrangement, but the exact enzyme has not been definitively identified.

Relationship to Other Neoflavonoids and Flavonoids

Dalbergiones are a prominent group within the neoflavonoid family, which itself is one of the three major classes of flavonoid-type compounds. researchgate.netresearchgate.net The structural relationship and biosynthetic divergence are defined by the point of attachment of the second aromatic ring (B-ring) to the central C3 chain of the C6-C3-C6 skeleton.

Flavonoids: The B-ring is attached at the C-2 position of the heterocyclic C-ring. amu.edu.az

Isoflavonoids: The B-ring is attached at the C-3 position. amu.edu.azontosight.ai

Neoflavonoids: The B-ring is attached at the C-4 position. amu.edu.azresearchgate.net

Dalbergiones are classified as open-chained neoflavonoids, existing as quinones. naturalproducts.nete-nps.or.kr Their biosynthesis is a clear branch from the central flavonoid pathway. While flavonoids and isoflavonoids are widespread, neoflavonoids have a more limited distribution in the plant kingdom, found notably in families like Fabaceae (especially the genus Dalbergia), Clusiaceae, and Rubiaceae. researchgate.netresearchgate.net The co-occurrence of dalbergiones with other neoflavonoids like 4-arylcoumarins (e.g., dalbergin) and dalbergiquinols in the same plant tissues strongly supports a common biosynthetic origin. researchgate.netrsc.org

Analysis of this compound Chemodiversity within Natural Sources

The genus Dalbergia, commonly known as rosewood, is the most prolific natural source of dalbergiones. phytojournal.comjournalejmp.com These species exhibit significant chemodiversity, producing a variety of this compound derivatives that differ in their hydroxylation and methoxylation patterns. This chemical variation is a result of the activity of specific tailoring enzymes in different plant species. For instance, Dalbergia latifolia is a known source of (R)-dalbergione, while Dalbergia sissoo produces compounds like S-4-methoxythis compound. phytojournal.comgoogle.com The presence of both (R) and (S) enantiomers across different species is a notable aspect of their chemodiversity. researchgate.net While the Dalbergia genus is the primary source, related compounds have also been found in other genera, such as the isolation of 3-methoxythis compound from Viola betonicifolia. mdpi.com

The analysis of heartwood extracts from various Dalbergia species has revealed a rich profile of these compounds, often alongside other neoflavonoids and isoflavonoids. e-nps.or.kre-nps.or.krphcogrev.com This diversity underscores the complex and species-specific nature of secondary metabolite biosynthesis.

| Compound Name | Natural Source | Reference |

|---|---|---|

| (R)-Dalbergione | Dalbergia latifolia | phytojournal.com |

| (S)-Dalbergione | Dalbergia baroni | phcogrev.com |

| S-4-Methoxythis compound | Dalbergia sissoo | google.comgoogle.com |

| 4-Methoxy-dalbergione | Dalbergia sissoo | google.comgoogle.comnih.gov |

| 4'-Hydroxy-4-methoxythis compound | Dalbergia species | researchgate.net |

| 3-Methoxythis compound | Viola betonicifolia | mdpi.com |

| This compound | Dalbergia latifolia, Dalbergia baroni | phcogrev.com |

Synthetic Methodologies and Chemical Modifications

Total Synthesis Approaches for Dalbergione Scaffolds

The total synthesis of this compound scaffolds, particularly racemic forms of its derivatives, has been accomplished through methods that often draw inspiration from proposed biosynthetic pathways. A notable strategy involves a two-step sequence: a Claisen rearrangement followed by an oxidation step.

One established method achieves the synthesis of racemic (±)-4-methoxythis compound and (±)-3,4-dimethoxythis compound. researchgate.net This process begins with the corresponding cinnamyl ethers, which undergo a Claisen rearrangement, a powerful acs.orgacs.org-sigmatropic rearrangement, to form an intermediate phenolic compound. researchgate.netwikipedia.orgorganic-chemistry.org This intermediate is then oxidized using Frémy's salt (dipotassium nitrosodisulfonate) to yield the final quinone structure of the this compound. researchgate.netwikipedia.orgnih.gov The Teuber reaction, which employs Frémy's salt to convert phenols into quinones, is a key transformation in this sequence. nih.govorgsyn.org

This approach provides a foundational method for accessing the core this compound skeleton, upon which further modifications can be built.

Synthesis of this compound Analogues and Derivatives

The generation of this compound analogues and derivatives is crucial for exploring structure-activity relationships and developing compounds with enhanced or novel properties. Synthetic efforts in this area focus on modifying the core this compound structure, such as altering substituent groups on the aromatic rings.

While direct modification of the this compound quinone ring can be challenging, strategies often involve the synthesis of analogues of related neoflavonoids, such as dalbergin (B191465), which can then be converted to this compound derivatives. For instance, the hydroxyl groups of dalbergin have been chemically modified by introducing cyclic amines, esters, and amides to create a library of novel analogues. researchgate.net These modifications can influence the compound's biological profile, as demonstrated by the evaluation of these new molecules for activities like anti-osteoporotic effects. researchgate.net

Furthermore, the synthesis of a variety of neoflavonoids and related polyphenolic compounds provides a platform for producing a wide range of this compound-like molecules, enabling extensive investigation into their biological potential. mdpi.comresearchgate.net

Strategies for Stereoselective Synthesis of this compound Isomers

Producing specific stereoisomers (enantiomers) of this compound is of high interest, as the biological activity of chiral molecules often resides in a single enantiomer. Researchers have developed sophisticated catalytic methods to control the stereochemistry during synthesis, leading to high-purity (R)- or (S)-dalbergione isomers.

Asymmetric Catalytic Hydrogenation

One successful strategy involves the asymmetric catalytic hydrogenation of a precursor molecule to establish the chiral center. A seven-step synthesis has been developed to produce both (R)-(+)- and (S)-(−)-4-methoxythis compound with a high enantiomeric excess (up to 95%). acs.org The key step is the hydrogenation of an allylic alcohol intermediate using specific chiral rhodium catalysts. acs.orgacs.org The choice of the chiral ligand on the rhodium catalyst dictates the stereochemical outcome. This method provides versatile access to either enantiomer of the this compound family. acs.org

| Target Isomer | Catalyst | Hydrogen Pressure | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (S)-(−)-4-methoxythis compound | [Rh((R,R)-bdpp)(NBD)]ClO₄ | 80 bar | up to 95% | acs.org |

| (R)-(+)-4-methoxythis compound | [Rh((S,S)-bdpp)(NBD)]ClO₄ | 80 bar | up to 95% | acs.org |

Chiral Biphenol-Catalyzed Boronate Addition

Another powerful approach is a two-step synthesis of (S)-4-methoxythis compound that utilizes a chiral biphenol-catalyzed enantioselective addition of a boronate to an ortho-quinone methide (o-QM). figshare.comacs.orgnih.gov In this method, a chiral catalyst, such as 3,3′-Br₂-BINOL, directs the asymmetric addition of a vinyl boronate to the o-QM intermediate, creating a vinyl adduct with high enantioselectivity. figshare.comnih.gov This adduct is then oxidized using salcomine (B1680745) under an oxygen atmosphere to yield (S)-4-methoxythis compound with an excellent enantiomeric ratio (97:3). nih.gov This highly efficient method provides good yields and selectivity. figshare.comacs.orgnih.govcapes.gov.br

| Step | Description | Catalyst/Reagent | Result | Reference |

|---|---|---|---|---|

| 1 | Enantioselective addition of vinyl boronate to an o-quinone methide | 10 mol % 3,3′-Br₂-BINOL | Vinyl adduct with high enantioselectivity | figshare.comnih.gov |

| 2 | Oxidation of the resulting phenol (B47542) adduct | Salcomine, O₂ | (S)-4-Methoxythis compound (97:3 er) | nih.gov |

Structure-Based Chemical Modifications for Mechanistic Studies

Chemical modifications are strategically employed to understand the structure-activity relationships (SAR) of this compound. By synthesizing and evaluating a series of related analogues, researchers can identify the specific structural features responsible for a compound's biological effects.

For example, studies comparing the bioactivity of naturally occurring neoflavonoids like 4-methoxythis compound and dalbergiphenol (B593540) have provided insight into their antifungal and termite-antifeedant properties. researchgate.net These comparisons suggest that the quinonoid structure in the A-ring and the presence and position of hydroxyl groups on the B-ring are critical determinants of specific bioactivity. researchgate.net

In another study focused on skin sensitization, various this compound derivatives, including R,S-4-methoxythis compound and S-4,4'-dimethoxythis compound, were tested for cross-reactivity. The results showed that subtle changes in the methoxy (B1213986) substitution pattern significantly influenced the allergenic response, highlighting the importance of the substitution pattern for this particular biological interaction. core.ac.uk These types of SAR studies are essential for designing new molecules with desired activities while potentially minimizing unwanted effects. core.ac.uknih.gov

Preclinical Biological Activities and Mechanistic Investigations of Dalbergiones

Antimicrobial Research

Dalbergione and its derivatives have demonstrated notable activity against various microbes, including bacteria and fungi. Research has begun to uncover the specific mechanisms through which these compounds exert their antimicrobial effects.

The antibacterial action of dalbergiones is thought to be linked to their chemical structure, specifically the quinone moiety. As potent electrophiles, quinones like (R)-4-Methoxythis compound can readily interact with biological nucleophiles, such as the amino acid residues in proteins and the bases in DNA. plos.org This interaction can disrupt the normal function of essential enzymes and proteins or interfere with DNA replication and repair processes, which are critical for bacterial survival. plos.orgnih.gov

One specific enzymatic target identified for a this compound derivative is urease. (R)-4-Methoxythis compound has been shown to be an inhibitor of urease from both Bacillus pasteurii and jack bean, with IC50 values of 59.72 μM and 67.33 μM, respectively. medchemexpress.com Since urease is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, its inhibition represents a defined mechanism of antibacterial action.

A distinct antifungal mechanism of action has been identified for this compound against microsporidia, a group of spore-forming unicellular parasites. Research has shown that this compound, a quinone derivative, directly acts on the spores of Nematocida parisii to prevent them from firing their polar tube. This action effectively blocks the initial stage of host cell invasion, thereby inhibiting the parasite's life cycle. This mechanism targets a crucial step in the infection process, highlighting a promising avenue for antifungal strategies.

| Compound | Organism | Mechanism of Action | Effect |

|---|---|---|---|

| This compound | Nematocida parisii (Microsporidia) | Acts directly on spores to prevent polar tube firing. | Inhibits host cell invasion. |

Antioxidant Mechanisms and Oxidative Stress Modulation

Dalbergiones exhibit significant antioxidant properties, which are attributed to their ability to scavenge free radicals and to influence the body's endogenous antioxidant systems.

The antioxidant capacity of this compound derivatives has been demonstrated through their ability to protect cells from oxidative damage. In a study using HT22 cells, several compounds isolated from the heartwood of Dalbergia odorifera showed a protective effect against glutamate-induced oxidative injury. iosrphr.org Notably, (R)-(+)-4-methoxythis compound demonstrated this protective effect with a half-maximal effective concentration (EC50) of 7.47 μM, indicating potent activity in a cellular environment. iosrphr.org This free radical scavenging helps to neutralize reactive oxygen species (ROS), which can otherwise damage cellular macromolecules. iosrphr.org

Beyond direct radical scavenging, certain dalbergiones actively modulate cellular defense pathways against oxidative stress. Specifically, 4-methoxythis compound (B1203074) (MTD) and 4′-hydroxy-4-methoxythis compound (HMTD) have been shown to induce the expression of Heme Oxygenase-1 (HO-1). researchgate.net HO-1 is a critical cytoprotective enzyme with anti-inflammatory and antioxidant functions. researchgate.net The induction of HO-1 by these this compound derivatives occurs through the nuclear translocation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.net The Nrf2/HO-1 pathway is a primary mechanism by which cells regulate their antioxidant response, and its activation by dalbergiones underscores their role in mitigating oxidative stress. researchgate.net

Anti-inflammatory Pathways and Cellular Targets

Dalbergiones, particularly 4-methoxythis compound (4-MD), have been extensively studied for their anti-inflammatory effects, which are mediated through the modulation of key signaling pathways and cellular targets involved in the inflammatory response.

Research has consistently shown that 4-MD can suppress inflammatory processes by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. medchemexpress.com This is a crucial pathway that regulates the transcription of numerous pro-inflammatory genes. acs.orgfrontiersin.org In lipopolysaccharide (LPS)-stimulated cells, 4-MD has been observed to reduce the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2) in both microglia and esophageal cancer cells. medchemexpress.comiosrphr.org This effect is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB. medchemexpress.com

In addition to targeting NF-κB, dalbergiones also affect the mitogen-activated protein kinase (MAPK) signaling pathways, which are also central to the inflammatory response. medchemexpress.com The induction of the cytoprotective enzyme Heme Oxygenase-1 (HO-1) is another significant anti-inflammatory mechanism attributed to 4-methoxythis compound and 4′-hydroxy-4-methoxythis compound. iosrphr.orgresearchgate.net

| Compound | Cellular Model | Signaling Pathway | Cellular Target/Mediator | Observed Effect |

|---|---|---|---|---|

| 4-Methoxythis compound (4-MD) | ECA-109 & KYSE-105 cells (Esophageal Cancer) | NF-κB Pathway | NF-κB p65, TNF-α, PGE2 | Inhibited NF-κB activation; reduced production of TNF-α and PGE2. medchemexpress.com |

| 4-Methoxythis compound (4-MD) | BV2 Microglia, RAW 264.7 Macrophages | NF-κB Pathway | Nitric Oxide (NO), PGE2 | Inhibited LPS-induced production of NO and PGE2. medchemexpress.comiosrphr.org |

| 4-Methoxythis compound (MTD) & 4'-Hydroxy-4-methoxythis compound (HMTD) | BV2 Microglia | Nrf2/ARE Pathway | Heme Oxygenase-1 (HO-1) | Induced HO-1 expression via Nrf2 translocation, providing cytoprotective and anti-inflammatory effects. researchgate.net |

| 4-Methoxythis compound (4-MD) | Bladder Cancer Cells (J82, UMUC3) | Akt/ERK Pathway | Akt, ERK | Attenuated the phosphorylation of Akt and ERK. frontiersin.org |

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Interleukin-6)

This compound compounds have demonstrated notable anti-inflammatory properties by inhibiting key pro-inflammatory mediators. Specifically, 4-methoxythis compound (4-MD) has been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced microglial cells. nih.govresearchgate.net This inhibitory action is crucial as excessive NO production is linked to inflammatory disorders. japsonline.com Studies on RAW264.7 macrophages, a commonly used cell line in inflammation research, also revealed that 4-MD reduces LPS-induced inflammation. nih.govresearchgate.net

Furthermore, (S)-4-methoxythis compound has been identified as a significant anti-inflammatory agent. biocrick.comnih.gov Research has shown its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine, in LPS-stimulated murine macrophages. d-nb.info In addition to TNF-α, this compound derivatives have been found to inhibit other crucial cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in activated macrophages. d-nb.info The inhibition of these mediators underscores the potential of dalbergiones in modulating inflammatory responses.

The anti-inflammatory effects of dalbergiones are not limited to a single compound. A study on flavonoids from Dalbergia odorifera highlighted that besides (S)-4-methoxythis compound, other related compounds like cearoin, butein, koparin, bowdichione, 3'-O-methylviolanone, and xenognosin B also exhibit significant anti-inflammatory activity. nih.gov This suggests a broader role for this class of compounds in combating inflammation.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound and Related Compounds This table is interactive and can be sorted by clicking on the headers.

| Compound | Mediator Inhibited | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|---|

| 4-Methoxythis compound | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | LPS-induced microglial cells, RAW264.7 macrophages | Suppressed production of NO and PGE2, reduced LPS-induced inflammation. | nih.govresearchgate.net |

| (S)-4-Methoxythis compound | Tumor Necrosis Factor-alpha (TNF-α) | LPS-stimulated murine macrophages | Markedly inhibited the production of TNF-α. | d-nb.info |

| This compound Derivatives | Interleukin-1β (IL-1β), Interleukin-6 (IL-6) | LPS-activated macrophages | Effective in preventing the production of pro-inflammatory cytokines. | d-nb.info |

| Cearoin, Butein, Koparin, Bowdichione, 3'-O-methylviolanone, Xenognosin B | General Anti-inflammatory Activity | Not specified | Showed significant anti-inflammatory activity. | nih.gov |

Modulation of Inflammatory Signaling Pathways in Cellular Models

The anti-inflammatory effects of dalbergiones are mediated through the modulation of key signaling pathways. 4-methoxythis compound (4-MD) has been shown to exert its anti-inflammatory effects by inactivating the NF-κB signaling pathway. nih.gov In esophageal carcinoma cells, 4-MD treatment led to a significant reduction in the expression of phosphorylated IκBα and p65, key proteins in the NF-κB pathway. nih.gov This inactivation of NF-κB subsequently reduces the production of inflammatory cytokines. nih.gov

The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key mechanism for the anti-inflammatory action of many natural compounds. The ability of 4-MD to suppress this pathway highlights its potential as a therapeutic agent for inflammatory conditions. nih.gov Furthermore, it has been suggested that dalbergiones may also modulate other signaling pathways, such as the JAK2/STAT3 and Akt/ERK pathways, in different cellular contexts, although the primary anti-inflammatory mechanism appears to be through NF-κB inhibition. nih.gov The modulation of these pathways can lead to a reduction in the expression of various pro-inflammatory genes, thereby mitigating the inflammatory response. csic.es

Enzyme Inhibition Studies

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are therapeutic agents used in the management of type 2 diabetes by delaying carbohydrate digestion and reducing postprandial blood glucose levels. nih.govwikipedia.org These inhibitors competitively block the enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. nih.govwikipedia.org While direct studies on this compound's alpha-glucosidase inhibitory activity are not extensively detailed in the provided context, the investigation of natural compounds for this purpose is a significant area of research. mdpi.commdpi.com The general mechanism involves binding to the active site of alpha-glucosidase, which can be studied through enzyme kinetics, circular dichroism spectroscopy, and molecular docking to understand the binding affinity and conformational changes induced in the enzyme. mdpi.com

Iron Transporter (DMT1) Inhibition

Divalent Metal Transporter 1 (DMT1) is a crucial protein for dietary iron absorption in the intestine. researchgate.netnih.gov A screening of bioactive compounds identified 4-methoxythis compound as an inhibitor of DMT1-mediated iron uptake. nih.gov In a study using HEK293T cells overexpressing DMT1, 4-methoxythis compound was found to block approximately 50% of the measured iron uptake activity at concentrations above 0.1 μM. nih.gov This suggests that 4-methoxythis compound can interfere with iron transport, although its efficacy might be limited by factors such as cell permeability. nih.gov The inhibition of DMT1 is a potential therapeutic strategy for conditions associated with iron overload. medchemexpress.com

Table 2: DMT1 Inhibition by 4-Methoxythis compound This table is interactive and can be sorted by clicking on the headers.

| Compound | Target | Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| 4-Methoxythis compound | Divalent Metal Transporter 1 (DMT1) | HEK293T cells overexpressing DMT1 | Inhibited ~50% of DMT1-mediated iron uptake at concentrations >0.1 μM. | nih.gov |

General Enzyme Kinetics and Binding Studies

Enzyme kinetics studies are fundamental to understanding how inhibitors interact with their target enzymes. databiotech.co.ilnumberanalytics.com These studies measure reaction rates and help determine key parameters like the Michaelis constant (Km) and maximum velocity (Vmax). numberanalytics.comfiveable.me The type of inhibition (competitive, non-competitive, or uncompetitive) can be elucidated through this analysis. numberanalytics.comfiveable.me For dalbergiones, while specific kinetic data for every enzyme interaction is not available, the principles of enzyme kinetics would be applied to characterize their inhibitory mechanisms. For instance, fluorescence binding studies can be used to assess the binding affinity of a substrate or inhibitor to the enzyme's active site. nih.gov Such studies are crucial for drug development, providing insights into the potency and mechanism of action of potential therapeutic agents. numberanalytics.com

Antiparasitic Activity

Dalbergia species, the source of this compound compounds, have been reported to possess broad antiparasitic activity. ijvets.com Extracts from Dalbergia cultrate have shown potent leishmanicidal activity. researchgate.net A screening of various timber extracts for activity against Leishmania promastigotes found that the extract from Dalbergia cultrate was among those exhibiting significant activity. researchgate.net The chemical constituents of these active plants are often quinone derivatives or other compounds with unsaturated carbonyl groups, a description that fits the chemical nature of dalbergiones. researchgate.net This suggests that this compound and related compounds may contribute to the observed antiparasitic effects. Further research is needed to isolate and test the specific activity of this compound against various parasites. ijvets.comzgxfzz.com

Trypanocidal Effects

The potential of natural products as a source for new therapeutic agents against neglected diseases like trypanosomiasis is an active area of research. researchgate.net Neoflavonoids, the class of compounds to which this compound belongs, have been identified as a possible new source of medications for treating such diseases. researchgate.net Studies have attributed trypanocidal activity to various flavonoids. researchgate.netconicet.gov.ar For instance, research into Argentine medicinal plants has revealed flavonoids with activity against Trypanosoma cruzi, the parasite that causes Chagas disease. conicet.gov.ar While direct studies on this compound's efficacy are limited, related compounds have shown promise. Dimeric flavonoids, for example, have demonstrated antiparasitic activity against Trypanosoma cruzi amastigote and trypomastigote forms, inhibiting their capacity to invade cells. mdpi.com The investigation of plant-derived compounds, including neoflavonoids, continues to be a strategy in the search for novel, effective, and less toxic chemotherapeutic agents against trypanosomal infections. acs.orgresearchgate.net

Insecticidal and Antifeedant Activity in Preclinical Models

This compound and related compounds found in the heartwood of Dalbergia species have demonstrated notable insecticidal and antifeedant properties in preclinical evaluations. These natural chemicals are part of the plant's defense system against various organisms. researchgate.netresearchgate.net

Research on extracts from the heartwood of Dalbergia latifolia has identified several neoflavonoids with significant bioactivity against termites. researchgate.net Specifically, 4-methoxythis compound was found to exhibit moderate termite-antifeedant activity against the termite species Reticulitermes speratus. researchgate.netresearchgate.net In comparative studies with other neoflavonoids isolated from the same wood, latifolin (B1203211) showed high termiticidal and termite-antifeedant action, while dalbergiphenol (B593540) also displayed moderate termite-antifeedant effects. researchgate.netresearchgate.net The n-hexane extract of D. latifolia, containing these neoflavonoids, proved to be the most active fraction against termites in terms of both mortality and antifeedant properties. researchgate.net The defensive actions are partly attributed to the quinonoid structure present in compounds like 4-methoxythis compound. researchgate.net

| Compound | Source | Termite Species | Observed Effect | Reference |

|---|---|---|---|---|

| 4-Methoxythis compound | Dalbergia latifolia | Reticulitermes speratus | Moderate termite-antifeedant activity | researchgate.netresearchgate.net |

| Latifolin | Dalbergia latifolia | Reticulitermes speratus | High termiticidal and termite-antifeedant activity | researchgate.netresearchgate.net |

| Dalbergiphenol | Dalbergia latifolia | Reticulitermes speratus | Moderate termite-antifeedant activity | researchgate.netresearchgate.net |

Cellular Pathway Modulation (Preclinical In Vitro)

Neoflavonoids isolated from the heartwood of Dalbergia sissoo have shown significant potential as osteogenic agents in preclinical in vitro studies. phytoveda.inphcogrev.com These compounds have been found to influence the balance of bone homeostasis by promoting the activity of bone-forming cells (osteoblasts) and potentially reducing the activity of cells responsible for bone resorption (osteoclasts). nih.gov

A study investigating several neoflavonoids, including 4-methoxythis compound, dalbergin (B191465), and dalbergiphenol, found that they promoted the differentiation of primary calvarial osteoblast cells. phytoveda.in This was evidenced by enhanced mineralization and the formation of mineralizing nodules. phytoveda.innih.gov The compounds stimulated the expression of key genes involved in osteoblast differentiation, suggesting a direct effect on bone formation pathways. nih.gov For example, a novel neoflavonoid, dalsissooal, was shown to increase bone formation by enhancing osteoblast gene expression while reducing bone turnover by decreasing osteoclastic gene expression in animal models. nih.gov

| Compound | Source | Cell Type | Observed Effect | Reference |

|---|---|---|---|---|

| 4-Methoxythis compound | Dalbergia sissoo | Rat Calvarial Osteoblasts | Promoted osteoblast differentiation and mineralization | phytoveda.in |

| Dalbergin | Dalbergia sissoo | Rat Calvarial Osteoblasts | Potent promotion of osteoblast differentiation and mineralization | phytoveda.in |

| Dalbergiphenol | Dalbergia sissoo | Rat Calvarial Osteoblasts | Potent promotion of osteoblast differentiation and mineralization | phytoveda.in |

| Dalsissooal | Dalbergia sissoo | Mouse Bone Marrow & Calvarial Osteoblasts | Enhanced differentiation and mineralization; stimulated BMP-2 and RunX-2 expressions | nih.gov |

This compound and its related neoflavonoids have been shown to modulate the expression of specific genes involved in critical cellular processes, including cell death, proliferation, and differentiation. phytoveda.innih.gov

In a significant finding, 4-methoxythis compound (4MOD) was demonstrated to elicit anticancer effects in human hepatocellular carcinoma (HCC) cells by upregulating the expression of Growth Arrest and DNA Damage-inducible Gamma (GADD45G). nih.gov RNA sequencing and subsequent qRT-PCR analysis confirmed that 4MOD treatment increased GADD45G mRNA levels. The crucial role of this gene in 4MOD's mechanism was confirmed when silencing GADD45G reversed the compound's inhibitory effects on cancer cell proliferation and migration, as well as its apoptosis-promoting effects. nih.gov

In the context of bone metabolism, neoflavonoids from Dalbergia sissoo were found to modulate osteoblast-specific gene expression. phytoveda.in Compounds including 4-methoxythis compound, dalbergin, and dalbergiphenol increased the mRNA levels of Bone Morphogenetic Protein 2 (BMP-2), a key signaling molecule in bone formation. They also enhanced the expression of osteocalcin (B1147995) (OCN) and collagen I (COL1), which are crucial non-collagenous and collagenous proteins, respectively, in the mineralization process and formation of bone matrix. phytoveda.in

| Compound | Cell Type | Gene | Effect on Expression | Associated Process | Reference |

|---|---|---|---|---|---|

| 4-Methoxythis compound | Human Hepatocellular Carcinoma (HCC) | GADD45G | Upregulation | Inhibition of proliferation/migration, promotion of apoptosis | nih.gov |

| 4-Methoxythis compound | Rat Calvarial Osteoblasts | BMP-2 | Upregulation | Osteoblast differentiation | phytoveda.in |

| Dalbergin | Rat Calvarial Osteoblasts | BMP-2, OCN, COL1 | Upregulation | Osteoblast differentiation and mineralization | phytoveda.in |

| Dalbergiphenol | Rat Calvarial Osteoblasts | BMP-2, OCN, COL1 | Upregulation | Osteoblast differentiation and mineralization | phytoveda.in |

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling network that governs a wide range of cellular functions, including growth, proliferation, survival, and metabolism. mdpi.comwikipedia.orgmdpi.com Dysregulation and overactivation of this pathway are frequently implicated in the progression of various diseases, particularly cancer, where it promotes uncontrolled cell growth and resistance to therapies. nih.govnih.govnih.gov

Polyphenols and flavonoids, the broader chemical classes that include dalbergiones, are widely recognized for their ability to modulate this key signaling cascade. mdpi.comnih.govresearchgate.net These natural compounds can inhibit the PI3K/AKT/mTOR pathway at various points. researchgate.net For example, some flavonoids act by directly suppressing PI3K activity, which in turn prevents the phosphorylation and activation of its downstream effector, AKT. mdpi.com The inhibition of AKT subsequently affects the mTOR complex, a master regulator of protein synthesis, leading to a decrease in the translation of mRNAs that are critical for cell growth and proliferation. researchgate.net The ability of various flavonoids to downregulate the phosphorylation of key proteins within this pathway makes it a significant target for cancer chemoprevention and therapy. mdpi.comnih.gov While direct studies detailing this compound's specific interactions with this pathway are not extensively available, the well-documented role of related flavonoids in modulating PI3K/AKT/mTOR signaling suggests a potential mechanism for its observed biological activities. mdpi.comprobiologists.commdpi.com

Cytotoxicity and Antitumor Mechanisms (Preclinical In Vitro)

Dalbergiones are a class of neoflavonoid quinones found in plants of the Dalbergia genus. e-nps.or.kr As members of the broader quinone chemical class, their cytotoxic and antitumor activities are of significant scientific interest. Quinone compounds are known to exert their anticancer effects through multiple mechanisms, primarily linked to their ability to participate in redox cycling and interact with cellular macromolecules. bohrium.com Preclinical in vitro investigations have begun to shed light on the specific ways this compound and its derivatives can inhibit cancer cell growth and induce cell death.

The primary mechanisms underlying the cytotoxic potential of quinones involve the generation of reactive oxygen species (ROS) through redox cycling and the arylation of crucial cellular nucleophiles, such as cysteine residues in proteins like glutathione. bohrium.comepa.gov This disruption of the cell's redox balance and modification of key proteins can trigger a cascade of events leading to cell death.

Mechanisms of Antiproliferation in Cell Lines

The antiproliferative activity of dalbergiones has been evaluated through in vitro studies on various cancer cell lines. While research on the parent compound this compound is limited, studies on its derivatives provide significant insight into its potential mechanisms.

One such derivative, 4-methoxythis compound (4-MD), isolated from Dalbergia odorifera, has demonstrated antiproliferative effects against osteosarcoma cells. researchgate.net The mechanism behind this activity was identified as the inhibition of the JAK2/STAT3 signaling pathway. researchgate.net The STAT3 pathway is a critical regulator of cell proliferation, and its inhibition can lead to a halt in the cancer cell cycle.

Although specific IC50 values for this compound are not widely documented in the available literature, studies on other compounds isolated from Dalbergia species illustrate the cytotoxic potential within this genus. For instance, various neoflavonoids and chalcones isolated from the heartwood of Dalbergia melanoxylon have shown cytotoxic activity against human colorectal cancer (HCT116), metastatic breast cancer (MDA-MB-231), and melanoma (A2058) cell lines. e-nps.or.kre-nps.or.kr

Table 1: Cytotoxicity of Selected Compounds from Dalbergia melanoxylon Against Human Cancer Cell Lines e-nps.or.kr

| Compound | Type | HCT116 IC50 (μM) | MDA-MB-231 IC50 (μM) | A2058 IC50 (μM) |

| Compound 3 | Neoflavonoid | 11.92 ± 1.07 | 14.37 ± 1.02 | > 30 |

| Compound 9 | Chalcone (B49325) | > 30 | > 30 | 13.49 ± 1.18 |

| Isoliquiritigenin (10) | Chalcone | 10.83 ± 1.02 | 13.62 ± 1.09 | 9.82 ± 0.91 |

| Doxorubicin | Positive Control | 0.21 ± 0.01 | 0.27 ± 0.03 | 0.31 ± 0.02 |

This table is interactive. You can sort and filter the data.

Induction of Apoptosis in Cancer Cell Models

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells and is a primary target for cancer therapeutics. frontiersin.orgnih.gov The evasion of apoptosis is a hallmark of cancer, allowing for uncontrolled cell proliferation. khanacademy.orgmdpi.com Many natural compounds exert their anticancer effects by triggering this cellular suicide program. frontiersin.org

The general mechanism for quinone-induced apoptosis often involves the generation of ROS, which causes oxidative stress and subsequent damage to cellular components like DNA and mitochondria, ultimately activating apoptotic signaling cascades. iiarjournals.orgoncotarget.com This can lead to the release of cytochrome C from the mitochondria and the activation of caspases, the key executioner proteins in the apoptotic pathway. abcam.com

Specific research into this compound derivatives confirms this pro-apoptotic activity. Studies on 4-methoxythis compound (4-MD) have shown that it induces apoptosis in osteosarcoma cells. researchgate.net This was confirmed through assays that detect key features of apoptosis, such as the externalization of phosphatidylserine (B164497) (measured by Annexin V staining) and DNA fragmentation (measured by TUNEL assay). researchgate.net The pro-apoptotic effect of 4-MD is linked to its inhibition of the STAT3 signaling pathway, which is known to regulate the expression of anti-apoptotic proteins like Bcl-2. researchgate.net By inhibiting this pathway, the balance is shifted in favor of pro-apoptotic signals, leading to cancer cell death.

Structure Activity Relationship Sar Investigations

Impact of Stereochemistry on Biological Potency and Selectivity

The three-dimensional arrangement of atoms, or stereochemistry, can have a profound impact on the biological activity of a molecule. Dalbergiones possess a chiral center, leading to the existence of different stereoisomers, primarily the (R) and (S) enantiomers. researchgate.netdokumen.pub The specific spatial orientation of the substituents can significantly alter how the molecule interacts with chiral biological targets like enzymes and receptors, leading to differences in potency and selectivity.

While both (R)- and (S)-isomers of dalbergione and its derivatives have been isolated from various natural sources, detailed comparative studies on their biological activities are not extensively documented in the available literature. dokumen.pubresearchgate.net However, some studies highlight the importance of stereochemistry. For instance, in an investigation of skin-sensitizing effects, different this compound isomers showed varied activity. Specifically, (R)-3,4-dimethoxythis compound was identified as a more potent skin irritant compared to other related quinones. researchgate.net In a study focused on cross-reactivity, R,S-4-methoxythis compound (a racemic mixture) and S-4,4'-dimethoxythis compound produced positive sensitization responses in some cases when tested as cross-reactants to R-3,4-dimethoxythis compound, indicating that the stereochemical configuration influences allergic responses. core.ac.uk

The differential activity between enantiomers is a common phenomenon in pharmacology. For example, studies on compounds structurally related to this compound have shown that enantiomers can possess markedly different biological effects. In one case, the (-) enantiomer of a deoxysappanone B derivative retained cytotoxic activity, while the (+) enantiomer was inactive, underscoring that a specific stereochemical configuration was essential for its biological function. google.com This principle suggests that the distinct stereoisomers of this compound likely exhibit unique biological profiles, a subject that warrants further focused investigation. researchgate.net

Influence of Functional Group Substitutions on Biological Properties

The type and position of functional groups on the this compound scaffold are critical determinants of its biological properties. Modifications, particularly to the hydroxyl (–OH) and methoxy (B1213986) (–OCH₃) groups on the aromatic rings, have been shown to modulate activities such as antifungal, anti-inflammatory, and enzyme inhibition. nih.gov

Research indicates that the presence and location of phenolic hydroxyl groups are crucial for certain biological actions. For example, latifolin (B1203211), a related neoflavonoid, shows high termiticidal and antifungal activity, which is attributed to its specific hydroxylation pattern. researchgate.net The introduction of methoxy groups also significantly influences bioactivity. 4-Methoxythis compound (B1203074) and its analogs are noted for their contribution to the anticancer and anti-inflammatory properties of Nepalese propolis. nih.gov Another derivative, 3-methoxythis compound, has been identified as a urease inhibitor, demonstrating that even a change in the position of a single methoxy group can lead to novel biological functions.

The following table summarizes the observed biological activities of various this compound derivatives, highlighting the influence of different functional group substitutions.

| Compound/Derivative | Key Functional Groups | Observed Biological Activity | Reference(s) |

| (R)-3,4-dimethoxythis compound | Two methoxy groups on the quinone ring | Potent skin irritant | researchgate.net |

| 4-Methoxythis compound | Methoxy group at C-4 | Anticancer, anti-inflammatory, moderate antifungal activity | researchgate.netnih.gov |

| 3-Methoxythis compound | Methoxy group at C-3 | Urease inhibition | |

| (S)-3'-Hydroxy-4,4'-dimethoxythis compound | Hydroxyl and methoxy groups on the phenyl ring, methoxy group on the quinone ring | General antioxidant, anti-inflammatory, antimicrobial properties | researchgate.net |

| Dalbergiphenol (B593540) | Phenolic hydroxyl groups | Moderate termite-antifeedant and antifungal activity | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Dalbergiones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comd-nb.info QSAR models use molecular descriptors—numerical values that quantify physicochemical properties like lipophilicity, electronic effects, and steric parameters—to predict the activity of new, untested molecules. d-nb.infonih.gov This approach is valuable for prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process. toxicology.orgnih.gov

While QSAR is a widely applied methodology in medicinal chemistry, specific and detailed QSAR models for the this compound class of compounds are not extensively reported in the currently reviewed scientific literature. However, QSAR studies have been successfully applied to the broader category of flavonoids, which are structurally related to neoflavonoids like dalbergiones.

For flavonoids, QSAR studies have identified several structural features that are important for biological activities such as antioxidant effects and inhibition of multidrug resistance proteins (MRPs). mdpi.comnih.gov Key findings from these studies include:

Antioxidant Activity: The number and position of hydroxyl groups, the presence of a catechol (dihydroxylated B-ring) structure, and unsaturation in the C-ring are significant factors. mdpi.com

MRP1 Inhibition: The total number of methoxylated groups, the number of hydroxyl groups, and the dihedral angle between the B- and C-rings are major determinants of inhibitory potency. nih.gov

These general findings for flavonoids suggest that similar physicochemical properties and structural descriptors would likely be relevant for developing predictive QSAR models for dalbergiones. The development of specific QSAR models for this compound derivatives could provide deeper insights into their mechanism of action and guide the rational design of new analogs with improved therapeutic potential. This remains a promising area for future research.

Molecular Docking and Computational Studies of this compound-Target Interactions